molecular formula C12H13NO2 B15278569 2-(But-3-yn-1-ylamino)-4-methylbenzoic acid

2-(But-3-yn-1-ylamino)-4-methylbenzoic acid

Cat. No.: B15278569
M. Wt: 203.24 g/mol
InChI Key: DAOKZRFJTAIUHN-UHFFFAOYSA-N
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Description

2-(But-3-yn-1-ylamino)-4-methylbenzoic acid is an organic compound that features a benzene ring substituted with a but-3-yn-1-ylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-yn-1-ylamino)-4-methylbenzoic acid can be achieved through a multi-step process. One common method involves the following steps:

    Starting Material: The synthesis begins with 4-methylbenzoic acid.

    Formation of Intermediate: The carboxylic acid group of 4-methylbenzoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.

    Amine Addition: The active ester intermediate is then reacted with but-3-yn-1-ylamine under mild conditions to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-yn-1-ylamino)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-(But-3-yn-1-ylamino)-4-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(But-3-yn-1-ylamino)-4-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(But-3-yn-1-ylamino)-4-methylbenzoic acid can be compared with other similar compounds, such as:

    2-(But-3-yn-1-ylamino)-benzoic acid: Lacks the methyl group on the benzene ring, which may affect its reactivity and biological activity.

    4-Methylbenzoic acid: Lacks the but-3-yn-1-ylamino group, making it less versatile in chemical reactions.

    2-(But-3-yn-1-ylamino)-4-chlorobenzoic acid: Contains a chlorine atom instead of a methyl group, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(but-3-ynylamino)-4-methylbenzoic acid

InChI

InChI=1S/C12H13NO2/c1-3-4-7-13-11-8-9(2)5-6-10(11)12(14)15/h1,5-6,8,13H,4,7H2,2H3,(H,14,15)

InChI Key

DAOKZRFJTAIUHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)NCCC#C

Origin of Product

United States

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